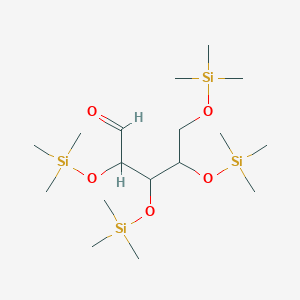
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal (TTSP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pentanal, which is a five-carbon aldehyde. The addition of trimethylsilyloxy (TMSO) groups to the pentanal molecule enhances its stability and solubility, making it an ideal candidate for various research applications.
Mecanismo De Acción
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal works by reacting with the carbonyl group of aldehydes and ketones, forming a stable TMSO group. This reaction helps to protect the carbonyl group from further reactions and enhances its stability. The TMSO group can be easily removed using mild acidic conditions, allowing for the recovery of the original aldehyde or ketone.
Efectos Bioquímicos Y Fisiológicos
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal has been shown to have no significant biochemical or physiological effects. It is a stable compound that does not interact with biological systems, making it an ideal candidate for various research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal in lab experiments is its stability and solubility. It can be easily synthesized and stored, making it readily available for use in various research applications. Additionally, the TMSO group enhances the stability of aldehydes and ketones, making them more reactive and easier to work with.
However, one of the limitations of using 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal is its cost. The synthesis of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal can be expensive, which may limit its use in certain research applications. Additionally, the TMSO group can be difficult to remove from the aldehyde or ketone, which may require additional steps in the experimental procedure.
Direcciones Futuras
There are several future directions for the use of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal in scientific research. One potential application is its use in the synthesis of complex organic molecules. 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal can be used as a protecting group for aldehydes and ketones, allowing for the synthesis of complex molecules with enhanced stability and reactivity.
Another potential application is its use in drug discovery. 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal can be used to modify the structure of existing drugs, enhancing their stability and solubility. This modification can improve the effectiveness of the drug and reduce its side effects.
Conclusion:
In conclusion, 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its stability and solubility make it an ideal candidate for various research applications, including organic synthesis and drug discovery. While there are limitations to its use, 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal has several potential future directions that may lead to new discoveries and advancements in scientific research.
Métodos De Síntesis
The synthesis of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal involves the reaction of pentanal with trimethylsilyl chloride in the presence of a base catalyst. The reaction results in the formation of the TMSO group on the pentanal molecule, producing 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal. This synthesis method is relatively straightforward and has been widely used in the production of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal for various research applications.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal has been extensively studied in various scientific research fields, including organic chemistry, biochemistry, and pharmacology. One of the most significant applications of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal is its use as a reagent in organic synthesis. It is commonly used as a protecting group for aldehydes and ketones, which helps to enhance their stability and reactivity.
Propiedades
Número CAS |
18623-22-8 |
|---|---|
Nombre del producto |
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal |
Fórmula molecular |
C17H42O5Si4 |
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
2,3,4,5-tetrakis(trimethylsilyloxy)pentanal |
InChI |
InChI=1S/C17H42O5Si4/c1-23(2,3)19-14-16(21-25(7,8)9)17(22-26(10,11)12)15(13-18)20-24(4,5)6/h13,15-17H,14H2,1-12H3 |
Clave InChI |
DWTGGLMCGFIELV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCC(C(C(C=O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OCC(C(C(C=O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



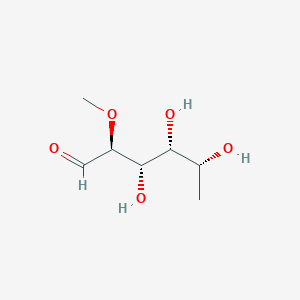
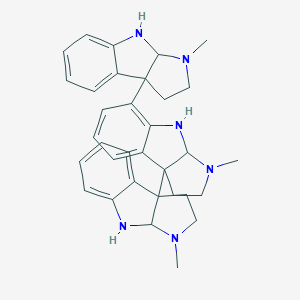
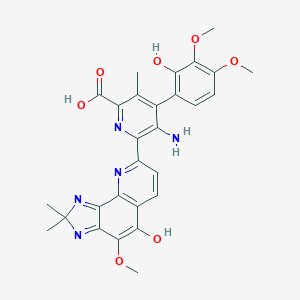






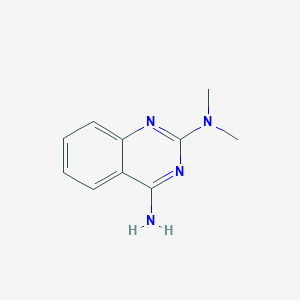



![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)